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Executive Summary
IHVR-19029 is a potent, small-molecule iminosugar that acts as a competitive inhibitor of the

host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these essential host

enzymes, IHVR-19029 disrupts the proper folding and maturation of viral envelope

glycoproteins for a broad range of enveloped viruses, including several that cause hemorrhagic

fevers. This mechanism of action, which targets a host function rather than a viral enzyme,

presents a high barrier to the development of viral resistance. Preclinical studies have

demonstrated the in vitro and in vivo efficacy of IHVR-19029 against viruses from the

Flaviviridae, Filoviridae, Arenaviridae, and Bunyaviridae families. While the parent compound

exhibits challenges related to oral bioavailability, research into prodrug formulations and

combination therapies is underway to enhance its therapeutic potential. This document

provides a comprehensive technical overview of IHVR-19029, including its mechanism of

action, antiviral activity, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: Targeting Host Glycoprotein
Processing
IHVR-19029 is a derivative of deoxynojirimycin (DNJ), an iminosugar that mimics the structure

of D-glucose.[1] This structural similarity allows it to competitively inhibit the host's ER α-

glucosidases I and II.[1][2] These enzymes are critical for the initial steps in the N-linked
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glycosylation pathway, a post-translational modification essential for the proper folding of many

viral envelope glycoproteins.[3][4]

The process begins in the endoplasmic reticulum where a large oligosaccharide precursor

(Glc3Man9GlcNAc2) is attached to nascent viral glycoproteins.[3] ER α-glucosidase I and II

sequentially cleave the three terminal glucose residues.[3][5] This trimming is a crucial quality

control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin

for correct folding.[3]

By inhibiting these glucosidases, IHVR-19029 leads to the accumulation of misfolded

glycoproteins with unprocessed N-glycans.[1][4] These improperly folded proteins are often

retained in the ER and targeted for degradation.[4] Consequently, the assembly and secretion

of infectious virions are significantly reduced.[4][6]
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Figure 1: Mechanism of action of IHVR-19029 in the ER.

In Vitro Antiviral Activity
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IHVR-19029 has demonstrated broad-spectrum antiviral activity against a variety of

hemorrhagic fever viruses in cell-based assays.

Table 1: In Vitro Efficacy of IHVR-19029
Virus
Family

Virus Cell Line
Assay
Type

EC50
(µM)

IC50 (µM)
Referenc
e

Flaviviridae

Dengue

virus

(DENV)

HEK293
Virus Yield

Reduction
1.25 [2]

Yellow

fever virus

(YFV)

HEK293

IFN-β

Luciferase

Reporter

~5-10 [5]

Zika virus

(ZIKV)
HEK293

Virus Yield

Reduction
~10-20 [5]

Filoviridae
Ebola virus

(EBOV)
HEK293

Pseudotyp

ed

Lentiviral

Particles

[5]

Arenavirida

e

Tacaribe

virus

(TCRV)

0.74 [2]

Bunyavirid

ae

Rift Valley

fever virus

(RVFV)

[2]

Pestivirus

Bovine

viral

diarrhea

virus

(BVDV)

MDBK

E2

Glycoprotei

n

Processing

0.25 [1][2]

Enzyme

Inhibition

ER α-

glucosidas

e I

0.48 [2]
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In Vivo Efficacy
The antiviral activity of IHVR-19029 has been confirmed in mouse models of lethal hemorrhagic

fever virus infections.

Table 2: In Vivo Efficacy of IHVR-19029 in Mouse Models
Virus Mouse Model

Treatment
Regimen

Survival Rate
(%)

Reference

Ebola virus

(EBOV)

25-75 mg/kg, IP,

twice daily for 10

days

Significant

protection
[2][6]

Marburg virus

(MARV)

25-75 mg/kg, IP,

twice daily for 10

days

Significant

protection
[2][6]

Pharmacokinetics and Prodrug Development
While effective when administered via injection, IHVR-19029 exhibits low oral bioavailability.[1]

[7] This is partly due to poor absorption and off-target inhibition of carbohydrate-metabolizing

glucosidases in the gastrointestinal tract, which can lead to dose-limiting side effects like

osmotic diarrhea.[1]

To address these limitations, ester prodrugs of IHVR-19029 have been developed.[1][7] These

prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active

parent compound, IHVR-19029, after absorption.[1] A tetrabutyrate prodrug, in particular,

demonstrated significantly improved overall exposure of IHVR-19029 in mice following both

oral and intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of IHVR-19029 in
Mice (Intravenous Administration)

Dose
(mg/kg)

C0
(µg/mL)

T1/2
(hours)

AUC
(µg*h/mL)

CL
(L/h/kg)

Vd (L/kg)
Referenc
e

5 1.79 1.2 1383 3.49 3.0 [2]
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Combination Therapy
To enhance the antiviral potency of IHVR-19029, studies have explored its use in combination

with other broad-spectrum antiviral agents. A synergistic effect was observed when IHVR-
19029 was combined with favipiravir (T-705), a viral RNA polymerase inhibitor.[5][8] This

combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cell

culture.[5][8] Furthermore, in a mouse model of Ebola virus infection, the combination of sub-

optimal doses of both drugs significantly increased the survival rate of infected animals.[5][8]
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Figure 2: Logic of combination therapy with IHVR-19029.

Experimental Protocols
In Vitro Antiviral Assays
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a) IFN-β Promoter Driven Luciferase Reporter Assay (for Yellow Fever Virus)[5]

Seed 293TLR3/IFNβLuc cells in a 96-well plate.

Infect cells with Yellow Fever Virus (YFV) at a multiplicity of infection (MOI) of 0.1.

Treat the infected cells with various concentrations of IHVR-19029.

Incubate for 48 hours.

Measure firefly luciferase activity using a commercial kit (e.g., Steady-Glo from Promega).

Quantify luminescence using a luminometer.

b) BVDV E2 Glycoprotein Processing Assay (Cell-based surrogate assay)[1]

Infect Madin-Darby Bovine Kidney (MDBK) cells with Bovine Viral Diarrhea Virus (BVDV).

Treat cells with IHVR-19029 or its prodrugs.

Lyse the cells and separate proteins by SDS-PAGE.

Perform an immunoblot analysis using an antibody specific for the BVDV E2 envelope

glycoprotein.

Inhibition of ER glucosidases will result in a mobility shift of the E2 protein due to

unprocessed N-glycans.

c) CRISPR/Cas9 Knockout Cell Line Generation[5]

Transduce Huh7.5 cells with a Cas9 expressing plasmid (e.g., hEF1a-Blast-Cas9).

Two days post-transduction, re-seed cells at a low density.

Select single-cell clones and expand them.

Screen the clones for the knockout of the target genes (MOGS for ER α-glucosidase I or

GANAB for the alpha subunit of ER α-glucosidase II) by genomic DNA sequencing and

immunoblotting.
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In Vivo Efficacy Studies
a) Mouse Model of Ebola Virus Infection[5]

Use an appropriate mouse strain susceptible to the specific Ebola virus strain.

Infect mice with a lethal dose of Ebola virus.

Administer IHVR-19029 via intraperitoneal (IP) injection, typically twice daily for a specified

duration (e.g., 10 days).

For combination studies, administer a sub-optimal dose of IHVR-19029 in conjunction with a

sub-optimal dose of favipiravir.

Monitor the animals for clinical signs of disease and survival over a period of time (e.g., 21-

28 days).

Compare the survival rates between the treated and vehicle control groups.
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Figure 3: General experimental workflow for IHVR-19029 evaluation.
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Conclusion and Future Directions
IHVR-19029 is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic

fevers. Its host-targeting mechanism of action is a significant advantage in the face of rapidly

evolving viruses. While the parent compound's pharmacokinetic profile presents a hurdle for

oral administration, the development of ester prodrugs offers a viable path to overcoming this

limitation. Furthermore, the synergistic effects observed with combination therapies, such as

with favipiravir, highlight a powerful strategy to enhance antiviral efficacy and potentially reduce

the required therapeutic dose, thereby minimizing potential side effects. Future research should

continue to focus on the clinical development of optimized prodrug formulations and the

exploration of other synergistic combination therapies to fully realize the therapeutic potential of

IHVR-19029 against these deadly viral diseases.

Need Custom Synthesis?
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To cite this document: BenchChem. [IHVR-19029: A Host-Targeted Antiviral for Hemorrhagic
Fever Viruses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8117487#ihvr-19029-for-hemorrhagic-fever-virus-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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